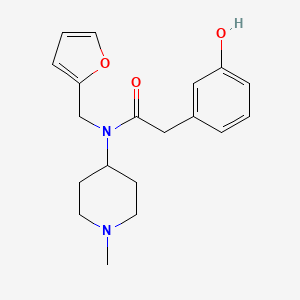
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide, also known as FMAU, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in cancer treatment. FMAU is a derivative of thymidine, a nucleoside that plays a crucial role in DNA synthesis. FMAU has been found to have potent antitumor activity, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its incorporation into DNA during replication, leading to DNA damage and cell death. This compound is selectively taken up by cancer cells due to the increased expression of TK1, which phosphorylates this compound to form this compound triphosphate. This compound triphosphate is then incorporated into DNA during replication, leading to the formation of DNA adducts and strand breaks. This results in cell death and selective targeting of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have potent antitumor activity in a variety of cancer cell lines and animal models. It has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This compound has also been found to have low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide is its selective targeting of cancer cells, which minimizes the side effects associated with traditional chemotherapy. This compound has also been found to have low toxicity, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of novel delivery methods to improve its solubility and bioavailability. Another area of interest is the development of this compound derivatives with improved selectivity and potency. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer. Overall, this compound has significant potential as a novel cancer treatment and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2,3,5-tri-O-benzoyl-D-ribose with furfural in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting furfuryl-protected ribose is then reacted with 3-hydroxybenzaldehyde in the presence of sodium hydride to form the corresponding benzylidene-protected nucleoside. The final step involves the deprotection of the benzylidene and furfuryl groups using hydrogenation and acid hydrolysis, respectively.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been found to selectively accumulate in tumor cells due to the increased expression of thymidine kinase 1 (TK1), an enzyme that is upregulated in many types of cancer. This compound is phosphorylated by TK1, leading to the formation of this compound triphosphate, which can then be incorporated into DNA during replication. This results in DNA damage and cell death, selectively targeting cancer cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-20-9-7-16(8-10-20)21(14-18-6-3-11-24-18)19(23)13-15-4-2-5-17(22)12-15/h2-6,11-12,16,22H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAZAPVQRYRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CO2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

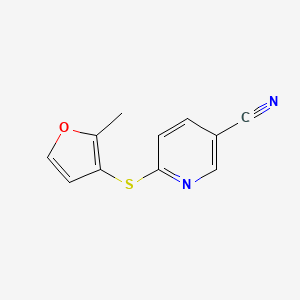
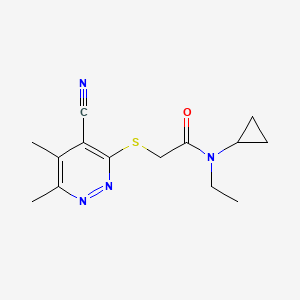
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
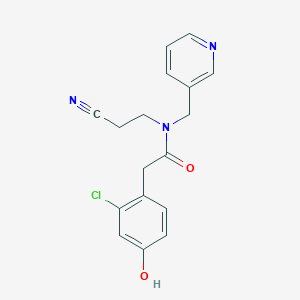
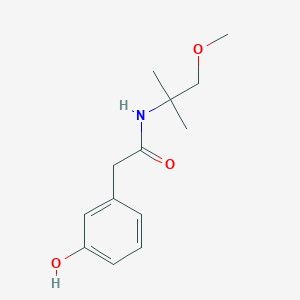
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
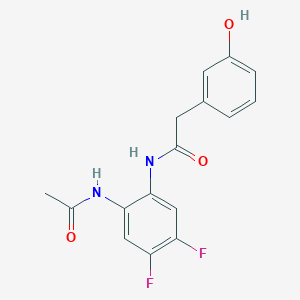
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)
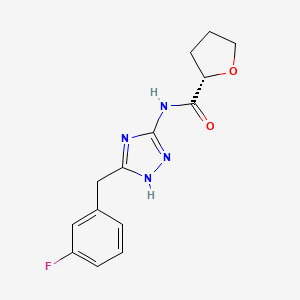
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)